(3S)-4-Fmoc-1-carboxymethyl-3-isobutyl-piperazin-2-one
Overview
Description
“(3S)-4-Fmoc-1-carboxymethyl-3-isobutyl-piperazin-2-one” is a synthetic derivative of piperazine . It is a solid compound with a molecular weight of 436.51 . The compound has a Fmoc functional group .
Molecular Structure Analysis
The molecular formula of “(3S)-4-Fmoc-1-carboxymethyl-3-isobutyl-piperazin-2-one” is C25H28N2O5 . The SMILES string representation of the molecule isCC(C)C[C@@H]1N(CCN(CC(O)=O)C1=O)C(=O)OCC2c3ccccc3-c4ccccc24
. Physical And Chemical Properties Analysis
“(3S)-4-Fmoc-1-carboxymethyl-3-isobutyl-piperazin-2-one” is a solid compound . It is non-combustible . The compound does not have a flash point .Scientific Research Applications
Application in Peptide Synthesis
(3S)-4-Fmoc-1-carboxymethyl-3-isobutyl-piperazin-2-one has significant applications in the field of peptide synthesis. Wade et al. (2000) explored its use in minimizing base-induced side reactions in Fmoc-solid phase peptide synthesis (SPPS). They found that piperazine, which is structurally related to (3S)-4-Fmoc-1-carboxymethyl-3-isobutyl-piperazin-2-one, exhibited the least side reactions compared to other bases in the synthesis of sensitive peptide sequences.
Improved Fmoc Deprotection in SPPS
Ralhan, Krishnakumar, and Gupta (2015) reported on an efficient Fmoc-deprotection solution containing piperazine, highlighting its ability to achieve complete removal of the Fmoc group rapidly and effectively, thus making it a potential substitute for traditional reagents in SPPS (Ralhan, Krishnakumar, & Gupta, 2015).
Evaluating Fmoc Removal Reagents
Gúzman et al. (2020) compared different secondary amines, including piperazine, for Fmoc removal in solid-phase peptide synthesis. They concluded that 4-methylpiperidine, which shares structural similarities with (3S)-4-Fmoc-1-carboxymethyl-3-isobutyl-piperazin-2-one, could be a promising alternative to the commonly used piperidine (Gúzman et al., 2020).
Application in Traceless Solid-Phase Synthesis
Neagoie and Krchňák (2012) utilized a piperazine amide linker, similar in structure to (3S)-4-Fmoc-1-carboxymethyl-3-isobutyl-piperazin-2-one, for cyclative cleavage from solid support in the synthesis of dihydroquinoxalin-2-ones. This method provided a traceless solid-phase synthesis approach (Neagoie & Krchňák, 2012).
Improved Synthesis of Bioactive Peptides
Sun et al. (2017) described an improved method for synthesizing oxytocin using an Fmoc SPPS method. They employed piperazine for Fmoc removal, demonstrating its effectiveness and potential as a substitute for standard reagents (Sun et al., 2017).
Safety and Hazards
properties
IUPAC Name |
2-[(3S)-4-(9H-fluoren-9-ylmethoxycarbonyl)-3-(2-methylpropyl)-2-oxopiperazin-1-yl]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5/c1-16(2)13-22-24(30)26(14-23(28)29)11-12-27(22)25(31)32-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,16,21-22H,11-15H2,1-2H3,(H,28,29)/t22-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNUVRRKKDHLBI-QFIPXVFZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-4-Fmoc-1-carboxymethyl-3-isobutyl-piperazin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.